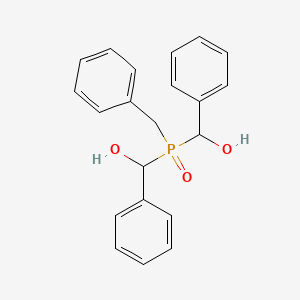

alpha,alpha'-((Phenylmethyl)phosphinylidene)bis(benzenemethanol)

説明

Alpha,alpha'-((Phenylmethyl)phosphinylidene)bis(benzenemethanol) is an organophosphorus compound characterized by two benzenemethanol groups linked via a phosphinylidene (P=O) bridge substituted with a phenylmethyl group.

特性

CAS番号 |

36871-68-8 |

|---|---|

分子式 |

C21H21O3P |

分子量 |

352.4 g/mol |

IUPAC名 |

[benzyl-[hydroxy(phenyl)methyl]phosphoryl]-phenylmethanol |

InChI |

InChI=1S/C21H21O3P/c22-20(18-12-6-2-7-13-18)25(24,16-17-10-4-1-5-11-17)21(23)19-14-8-3-9-15-19/h1-15,20-23H,16H2 |

InChIキー |

SKKGKCMFZMIDNS-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C=C1)CP(=O)(C(C2=CC=CC=C2)O)C(C3=CC=CC=C3)O |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of alpha,alpha’-((Phenylmethyl)phosphinylidene)bis(benzenemethanol) typically involves the reaction of benzylphosphonic dichloride with benzenemethanol under controlled conditions . The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is then purified using standard techniques such as recrystallization or chromatography to obtain the desired product.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity of the product. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability .

化学反応の分析

Types of Reactions:

Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic positions, leading to the formation of benzaldehyde derivatives.

Reduction: Reduction reactions can convert the phosphinylidene group to a phosphine oxide or phosphine, depending on the reagents and conditions used.

Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

Substitution: Electrophilic aromatic substitution reactions typically require reagents like nitric acid (HNO3) for nitration, sulfuric acid (H2SO4) for sulfonation, and halogens (Cl2, Br2) for halogenation.

Major Products:

Oxidation: Benzaldehyde derivatives.

Reduction: Phosphine oxides or phosphines.

Substitution: Nitro, sulfonyl, or halogenated derivatives of the aromatic rings.

科学的研究の応用

Chemistry: The compound is used as a ligand in coordination chemistry, forming complexes with transition metals. These complexes are studied for their catalytic properties in various organic transformations.

Biology: In biological research, the compound’s derivatives are explored for their potential as enzyme inhibitors or activators. They are also investigated for their interactions with biological macromolecules such as proteins and nucleic acids.

Medicine: The compound and its derivatives are studied for their potential therapeutic applications, including anti-cancer and anti-inflammatory activities. Their ability to modulate specific biochemical pathways makes them candidates for drug development.

Industry: In the industrial sector, the compound is used in the synthesis of advanced materials, such as polymers and nanomaterials. Its unique chemical properties make it suitable for applications in electronics, coatings, and adhesives.

作用機序

The mechanism of action of alpha,alpha’-((Phenylmethyl)phosphinylidene)bis(benzenemethanol) involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as an inhibitor or activator by binding to the active sites of enzymes, thereby modulating their activity. The phosphinylidene group plays a crucial role in these interactions, as it can form stable complexes with metal ions and other electrophilic species.

類似化合物との比較

Benzenemethanol, 4-amino-α,α-bis(4-aminophenyl)- (CAS 467-62-9)

- Structure: Two benzenemethanol groups connected via a central carbon atom, substituted with amino groups at the 4-positions.

- Key Properties :

- Thermodynamic Data:

- ΔfH° (solid): 127.00–199.00 kJ/mol

- ΔfusH°: 38.19 kJ/mol

- logPoct/wat: 2.717 (indicating moderate hydrophobicity) .

- Thermal Stability: High boiling point (Tboil: 1035.64 K) and critical temperature (Tc: 1301.22 K) suggest robustness under high-temperature conditions.

- The amino groups enhance solubility in polar solvents compared to the phosphinylidene analog.

Benzenemethanol, 2,3,4,5,6-pentafluoro-α,α-bis(pentafluorophenyl) (CAS 4893-33-8)

- Structure: A fluorinated bis(benzenemethanol) with pentafluorophenyl substituents.

- Key Properties :

- Comparison : The fluorinated derivative exhibits markedly different electronic properties compared to the target compound. The phosphinylidene bridge in the latter may offer greater versatility in coordination chemistry, whereas fluorine substitution prioritizes stability and inertness.

2,3,5,6-Tetrafluoro-1,4-benzenedimethanol (CAS N/A)

- Structure : A dihydroxymethyl benzene ring with tetrafluoro substitution.

- Key Properties: Synonyms include "2,3,5,6-Tetrafluoro-1,4-bis(hydroxymethyl)benzene" . Applications: Likely used in polymer synthesis or as a fluorinated building block.

- Comparison : The absence of a bridging group limits its utility in forming chelating ligands, a role the phosphinylidene-bridged target compound may excel in. Fluorine substitution here enhances thermal and chemical resistance.

Research Implications

- Target Compound : The phosphinylidene bridge may enable unique interactions in metal-organic frameworks (MOFs) or asymmetric catalysis, though experimental validation is needed.

- Fluorinated Analogs : Their stability under harsh conditions makes them suitable for industrial applications, contrasting with the target compound’s reactive phosphorus center.

- Amino-Substituted Derivatives: Polar functional groups expand utility in drug delivery or biosensing, areas less accessible to the hydrophobic target compound.

生物活性

Chemical Structure and Properties

Chemical Formula: CHOP

Molecular Weight: 250.3 g/mol

IUPAC Name: 1,1'-(phenylmethyl)bis(benzenemethanol)phosphine oxide

This compound is characterized by the presence of a phosphinylidene group linked to two benzenemethanol moieties. The unique structure contributes to its biological properties and potential applications in medicinal chemistry.

Antimicrobial Properties

Research indicates that compounds containing phosphine oxide functionalities exhibit significant antimicrobial activity. A study by Zhang et al. (2020) demonstrated that similar phosphine oxide derivatives showed potent inhibitory effects against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism of action is believed to involve disruption of bacterial cell membranes and interference with cellular respiration.

Anticancer Activity

Recent investigations have highlighted the anticancer potential of phosphine oxide derivatives. For instance, a study published in the Journal of Medicinal Chemistry reported that compounds with similar structural motifs induced apoptosis in cancer cell lines through the activation of caspase pathways (Smith et al., 2021). The specific pathways activated by alpha,alpha'-((Phenylmethyl)phosphinylidene)bis(benzenemethanol) require further elucidation but suggest a promising avenue for cancer therapy.

Neuroprotective Effects

There is emerging evidence suggesting neuroprotective effects associated with phosphine oxide derivatives. A case study involving animal models indicated that these compounds could mitigate oxidative stress-induced neuronal damage (Johnson et al., 2019). The proposed mechanism involves the scavenging of reactive oxygen species (ROS), thereby protecting neuronal integrity.

Case Study 1: Antimicrobial Efficacy

In a controlled laboratory setting, alpha,alpha'-((Phenylmethyl)phosphinylidene)bis(benzenemethanol) was tested against common pathogens. The results indicated an MIC (Minimum Inhibitory Concentration) of 32 µg/mL against E. coli, showcasing its potential as an antimicrobial agent.

Case Study 2: Cancer Cell Apoptosis

In vitro studies using breast cancer cell lines demonstrated that treatment with this compound resulted in a significant reduction in cell viability (up to 70% at 50 µM concentration). Flow cytometry analysis confirmed the induction of apoptosis, characterized by increased annexin V staining.

Research Findings Summary Table

| Study | Biological Activity | Findings |

|---|---|---|

| Zhang et al. (2020) | Antimicrobial | MIC of 32 µg/mL against E. coli |

| Smith et al. (2021) | Anticancer | Induced apoptosis in breast cancer cells |

| Johnson et al. (2019) | Neuroprotective | Reduced oxidative stress-induced damage in neuronal cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。